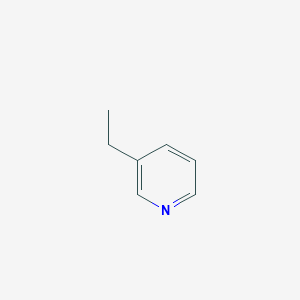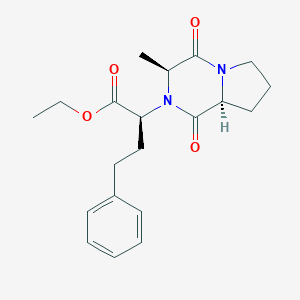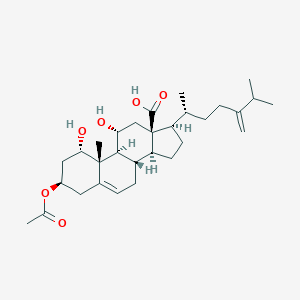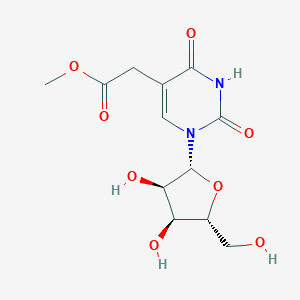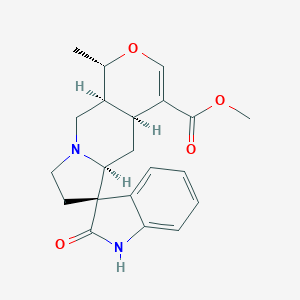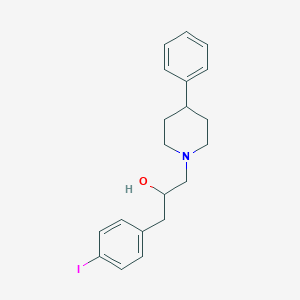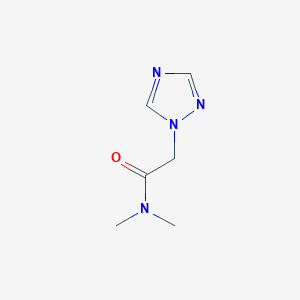
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide, a derivative of 1,2,4-triazole, has been found to have promising anticancer activity . The compound’s primary targets are human cancer cell lines, including MCF-7, Hela, and A549 . It has also been suggested that these derivatives may target the aromatase enzyme .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds . This interaction leads to changes in the cell, resulting in cytotoxic activity . The compound has shown promising cytotoxic activity against the Hela cell line .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can inhibit the biosynthesis of certain plant hormones
Pharmacokinetics
It is known that 1,2,4-triazole derivatives are capable of forming hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
The result of the compound’s action is a decrease in the viability of cancer cells . Compounds similar to N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide have shown cytotoxic activities against various cancer cell lines, with IC50 value ranges of 15.6–39.8 µM for MCF-7 and HCT-116 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide typically involves the reaction of N,N-dimethylacetamide with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with N,N-dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)ethylamine
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)propionamide
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)butyramide
Uniqueness
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N,N-dimethyl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIGUBGJPQFXLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




